7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS No.: 796067-60-2
Cat. No.: VC8473257
Molecular Formula: C11H11ClN2O2S
Molecular Weight: 270.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 796067-60-2 |
|---|---|
| Molecular Formula | C11H11ClN2O2S |
| Molecular Weight | 270.74 g/mol |
| IUPAC Name | 7-chloro-3-(2-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C11H11ClN2O2S/c1-6(15)5-14-10(16)8-3-2-7(12)4-9(8)13-11(14)17/h2-4,6,15H,5H2,1H3,(H,13,17) |
| Standard InChI Key | KASQBQLEEVMCNZ-UHFFFAOYSA-N |
| SMILES | CC(CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S)O |
| Canonical SMILES | CC(CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 7-chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one consists of a bicyclic framework: a benzene ring fused to a dihydroquinazolinone system. Key substitutions include:
-
Chlorine at position 7, which enhances electrophilic reactivity and influences intermolecular interactions.
-
2-Hydroxypropyl at position 3, introducing a chiral center and hydrophilic character.
-
Sulfanyl (-SH) at position 2, enabling thiol-mediated redox activity and metal coordination .
The molecular formula is C₁₁H₁₃ClN₂O₂S, with a molecular weight of 284.75 g/mol (calculated). Experimental data for closely related compounds, such as 7-chloro-3-(propan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS 422526-50-9), report a molecular weight of 254.73 g/mol and solubility in chloroform, methanol, and dimethyl sulfoxide (DMSO) .
Table 1: Comparative Physicochemical Properties
*Predicted based on structural analogs .
Synthesis and Reaction Pathways
Conventional Cyclocondensation
The DHQ scaffold is typically synthesized via cyclocondensation of anthranilamide with aldehydes . For 7-chloro-3-(2-hydroxypropyl)-2-sulfanyl-DHQ, the reaction would involve:
-
Anthranilamide derivative: 7-Chloroanthranilamide serves as the primary precursor.
-
Aldehyde component: 2-Hydroxypropanal (or a protected form, e.g., acetals) introduces the 2-hydroxypropyl group.
-
Catalytic system: Lewis acids (e.g., iodine, ZrCl₂) or Brønsted acids (e.g., HCl) accelerate imine formation and cyclization .
Mechanistic Overview:
-
Nucleophilic attack of anthranilamide’s amino group on the aldehyde carbonyl.
-
Dehydration to form a Schiff base.
-
Intramolecular cyclization via amide nitrogen attack on the imine carbon .
Table 2: Catalytic Systems for DHQ Synthesis
| Catalyst | Conditions | Yield Range |
|---|---|---|
| I₂ (Lewis acid) | Ionic liquids, 50–80°C | 76–99% |
| ZrCl₂ | Ethanol, room temperature | 80–97% |
| HCl (Brønsted acid) | Ethanol, reflux | 10–85% |
Post-Synthetic Modifications
The sulfanyl group at position 2 permits further functionalization:
-
Oxidation: Conversion to sulfonyl (-SO₂-) or sulfinyl (-SO-) groups under controlled conditions.
-
Alkylation: Reaction with alkyl halides to form thioethers, enhancing lipophilicity .
Biological Activities and Applications
Table 3: Biological Activities of DHQ Analogs
| Derivative | Activity | IC₅₀/EC₅₀ |
|---|---|---|
| 3-Phenylquinoxalin-2-yl sulfanyl | Anticancer (HeLa cells) | 12 μM |
| 2-Methyl-DHQ | Antibacterial (E. coli) | 25 μg/mL |
Industrial and Material Science Applications
-
Coordination chemistry: The sulfanyl group binds transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalysis or sensor development .
-
Polymer additives: Thiol-mediated crosslinking improves thermostability in resins .
Challenges and Future Directions
Synthetic Limitations
-
Chirality control: The 2-hydroxypropyl group introduces a stereocenter, necessitating asymmetric synthesis techniques (e.g., chiral catalysts) to avoid racemization .
-
Functional group compatibility: The -SH group’s susceptibility to oxidation requires inert atmospheres or protective strategies during synthesis .
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume